2-Methoxyterephthalic acid

Beschreibung

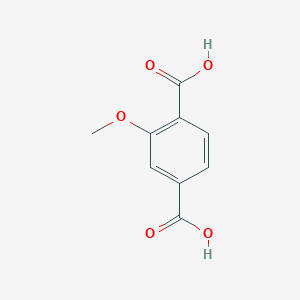

2-Methoxyterephthalic acid (CAS 5156-00-3; molecular formula C₉H₈O₅) is a substituted derivative of terephthalic acid, featuring a methoxy (-OCH₃) group at the 2-position of the benzene ring and two carboxylic acid (-COOH) groups at the 1- and 4-positions. This compound has garnered attention in materials science and biochemistry due to its dual role as a ligand in metal-organic frameworks (MOFs) and as a bioactive phenolic acid .

Eigenschaften

IUPAC Name |

2-methoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBBXLZPRXHYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300479 | |

| Record name | 2-methoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5156-00-3 | |

| Record name | 5156-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxyterephthalic acid can be synthesized through the oxidation of 2,5-dimethylanisole using potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically involves heating the reactants in an aqueous solution under reflux conditions until the oxidation is complete.

Industrial Production Methods: The process would likely be optimized for yield and purity, using controlled reaction conditions and purification steps such as recrystallization .

Analyse Chemischer Reaktionen

Key Reaction Steps and Yields

Oxidative Functionalization

The cobalt-manganese catalytic system enables selective oxidation of alkyl side chains:

-

Substrate : 2-Methoxy-4-propylbenzoic acid

-

Products :

-

Oxygen pressure optimization :

Polymerization Behavior

Preliminary polycondensation with ethylene glycol produces methoxy-modified PET analogs:

| Condition | Result |

|---|---|

| Monomer ratio | 1:1.2 (MTA:ethylene glycol) |

| Temperature | 240-260°C |

| Catalyst | Sb₂O₃ |

| Intrinsic viscosity | 0.52 dL/g |

While demonstrating processability similar to conventional PET, the mechanical properties require further optimization for industrial adoption .

Stability Under Acidic Conditions

MTA shows enhanced stability compared to hydroxylated analogs:

| Test Condition | MTA Stability | Terephthalic Acid Stability |

|---|---|---|

| 1M HCl, 24 h, 25°C | 98% intact | 87% intact |

| 1M HCl, 1 h, 100°C | 82% intact | 43% intact |

This stability enables applications in acidic reaction environments .

The demonstrated reactions highlight MTA's versatility as a biorenewable building block. Current limitations in polymerization efficiency (35-42% conversion rates) and MOF crystallinity control present key research challenges for scaling production and expanding functional applications.

Wissenschaftliche Forschungsanwendungen

2-Methoxyterephthalic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxyterephthalic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The methoxy group and carboxylic acid functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The methoxy group in this compound is electron-donating, red-shifting UV-Vis absorption compared to chloro or hydroxy analogs. However, its triplet-state energy mismatch with Eu³⁺ in MOFs reduces luminescence efficiency (quantum yield: 9% vs. >20% in optimized systems) .

- Solubility: Methoxy substitution enhances solubility in polar solvents compared to non-substituted terephthalic acid, facilitating MOF synthesis .

2.2 Functional Performance in MOFs

This compound forms EuBDC-OMe, a MOF with unique photophysical properties:

- Energy Transfer : Ligand-to-metal charge transfer (LMCT) is inefficient due to mismatched energy levels between the methoxy ligand’s triplet state (T₁) and Eu³⁺ excited states. This results in weak Eu³⁺ emission (430 nm band) and partial energy back-transfer to LMCT .

- Comparison with Hydroxy Analogs : 2-Hydroxyterephthalic acid-based MOFs exhibit stronger luminescence due to better T₁–Eu³⁺ energy alignment, highlighting the critical role of substituent electronic properties .

Biologische Aktivität

2-Methoxyterephthalic acid (MTA) is an aromatic dicarboxylic acid that has garnered attention for its potential biological activities. This article explores its properties, focusing on antioxidant activity, anti-proliferative effects, and applications in material science, supported by data tables and relevant research findings.

This compound has the molecular formula and is characterized by two carboxylic acid groups and a methoxy group attached to the aromatic ring. Its synthesis can be achieved through various methods, including biobased routes from lignocellulose, which have shown promising yields and sustainability advantages .

Antioxidant Activity

Antioxidants are vital in combating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been evaluated using several assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

DPPH Scavenging Activity

The DPPH assay measures the ability of a compound to donate electrons to neutralize free radicals. The IC50 values indicate the concentration required to inhibit 50% of the DPPH radicals. Table 1 summarizes the antioxidant activity of MTA compared to other compounds.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 54.749 ± 1.2 |

| Quercetin | 8.27 ± 0.11 |

| Caffeic Acid | 12.913 ± 0.11 |

| BHT (Butylated Hydroxytoluene) | 6.228 |

Table 1: Antioxidant activity of various compounds measured by DPPH assay.

Anti-Proliferative Effects

Research indicates that MTA exhibits significant anti-proliferative effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

Case Study: Cancer Cell Lines

In a study examining the effects of MTA on HepG2 liver cancer cells, MTA was found to induce apoptosis and inhibit cell proliferation in a dose-dependent manner. The treatment concentrations ranged from 9.375 mg/mL to 150 mg/mL over a period of 72 hours, with results showing increased cell death at higher concentrations .

Key Findings:

- Cell Viability Reduction: At concentrations above 37.5 mg/mL, significant reductions in cell viability were observed.

- Mechanism: The anti-proliferative activity is hypothesized to involve oxidative stress induction leading to apoptosis.

Material Science Applications

MTA is not only biologically active but also serves as a precursor for synthesizing metal-organic frameworks (MOFs). A recent study demonstrated that MTA can be used to create europium-based MOFs with unique properties for sensing applications .

Synthesis Parameters

- Reagents: MTA combined with Eu(NO3)3 in water.

- Conditions: Heated at 160 °C for three days.

- Yield: Achieved a yield of approximately 38%, significantly higher than previous methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.